1-(Piperazin-1-yl)butan-1-one
Overview
Description
Synthesis Analysis
The synthesis of these derivatives is not explicitly detailed in the provided data. However, the structural descriptions suggest that these compounds are synthesized through the modification of the piperazine ring with different substituents, such as arylmethyl groups and other functional groups that confer specific properties and potential biological activities to the molecules .
Molecular Structure Analysis
The molecular structures of the derivatives have been determined through crystallography. The derivatives exhibit different conformations and intermolecular interactions, which may influence their biological activity. For instance, compound 1 shows intermolecular hydrogen bonding involving hydroxyl and carbonyl oxygen atoms, while compound 2 does not form direct hydrogen bonds but is linked via chloride anions and water molecules into chains . The piperazine ring in compound 2 adopts a chair conformation, which is a common stable conformation for this type of ring . In compound 3, the amide moiety formed by the carbonyl group and the nitrogen of piperazine is almost planar, which is indicative of conjugation with the carbonyl group .
Chemical Reactions Analysis
The provided data does not include specific chemical reactions involving the 1-(piperazin-1-yl)butan-1-one derivatives. However, the presence of functional groups such as hydroxyl, carbonyl, and nitro groups suggests that these compounds could participate in various chemical reactions, such as nucleophilic substitutions or addition reactions, which are typical for these functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystallographic data reveals that these compounds crystallize in different space groups and possess varying unit cell parameters, which are indicative of their solid-state properties . The intermolecular interactions, such as hydrogen bonding and C-H-π interactions, contribute to the stability of the crystal structures and could also affect the solubility and melting points of these compounds. The presence of substituents like the nitro group and the propylsulfanyl chain can also impact the chemical reactivity and overall physical properties of the molecules .
Scientific Research Applications
Antifungal Activity : A derivative of 1-(Piperazin-1-yl)butan-1-one demonstrated significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. This compound was found to have antifungal properties comparable to itraconazole and better than fluconazole (Upadhayaya et al., 2004).
Antidepressant and Antianxiety Properties : Novel derivatives of 1-(Piperazin-1-yl)butan-1-one exhibited antidepressant activities in animal models. These compounds reduced immobility times in forced swimming tests and showed significant antianxiety activity (Kumar et al., 2017).
Anti-Malarial Agents : Certain derivatives of 1-(Piperazin-1-yl)butan-1-one were studied for their anti-malarial activity. The crystal structures of these compounds were reported, indicating the importance of certain substituents for generating activity (Cunico et al., 2009).
Neuroprotective Properties : A study explored the neuroprotective potential of a compound related to 1-(Piperazin-1-yl)butan-1-one for treating Alzheimer's disease. The compound showed inhibition of acetylcholinesterase activity and provided protection against various neurotoxicities (Lecanu et al., 2010).
Antidiabetic Potential : An aryl piperazine derivative of 1-(Piperazin-1-yl)butan-1-one was evaluated for its antidiabetic potential. The molecular association of this compound with 2-hydroxypropyl-β-cyclodextrin resulted in improved solubility and retained antidiabetic activity (Devine et al., 2020).
Anti-Tubercular Activity : Various derivatives of 1-(Piperazin-1-yl)butan-1-one were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds showed moderate to good anti-tubercular activity (Naidu et al., 2016).
Antipsychotic Potential : Conformationally restricted butyrophenones, including derivatives of 1-(Piperazin-1-yl)butan-1-one, were evaluated as potential antipsychotic agents. Their pharmacological profiles suggested potential effectiveness in treating psychiatric disorders (Raviña et al., 2000).
Anti-Bone Cancer Activity : A heterocyclic compound based on 1-(Piperazin-1-yl)butan-1-one was synthesized and evaluated for its anti-bone cancer activity. The compound showed efficacy against human bone cancer cell lines (Lv et al., 2019).
α1-AR Antagonistic Activities : Compounds based on 1-(Piperazin-1-yl)butan-1-one were designed and evaluated for their α1-AR antagonistic activities, which are important for treating conditions like hypertension (Li et al., 2008).
Electrochemical Behavior in Aqueous Solution : The electrochemical oxidation behavior of azaperone, a compound related to 1-(Piperazin-1-yl)butan-1-one, was investigated. The study provided insights into the compound's electrochemical properties in aqueous solutions (Taghizadeh et al., 2021).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-piperazin-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQJMSDOICEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444269 | |
Record name | 1-(piperazin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)butan-1-one | |
CAS RN |
18903-04-3 | |
Record name | 1-(1-Piperazinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18903-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(piperazin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(piperazin-1-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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